![molecular formula C22H28N2O4S B4232765 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide](/img/structure/B4232765.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide
説明
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide, commonly known as CSPS, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSPS is a sulfonamide derivative that has been synthesized through a series of chemical reactions. This compound has shown promising results in scientific research, especially in the field of cancer treatment.
作用機序
The mechanism of action of CSPS involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. CSPS inhibits the activity of the PI3K/Akt/mTOR pathway, which is a critical signaling pathway that regulates cell growth and survival. CSPS also inhibits the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. By inhibiting these pathways, CSPS induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects
CSPS has been found to have various biochemical and physiological effects. Studies have shown that CSPS inhibits the activity of various enzymes that are involved in the metabolism of cancer cells. CSPS has also been found to induce oxidative stress, which is a process that leads to the accumulation of reactive oxygen species (ROS) in cancer cells. Furthermore, CSPS has been shown to modulate the expression of various genes that are involved in cancer cell growth and proliferation.
実験室実験の利点と制限
CSPS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CSPS has also been found to be non-toxic to normal cells, which makes it an ideal candidate for cancer treatment. However, the limitations of CSPS include its low solubility in water, which makes it difficult to administer in vivo. Furthermore, the pharmacokinetics and pharmacodynamics of CSPS are not well understood, which limits its clinical application.
将来の方向性
There are several future directions for the study of CSPS. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of CSPS in vivo. This will provide a better understanding of the efficacy and safety of CSPS in cancer treatment. Another direction is to study the combination of CSPS with other chemotherapeutic agents to enhance the anticancer activity. Furthermore, the development of novel formulations of CSPS that improve its solubility and bioavailability is another potential direction for future research.
Conclusion
In conclusion, CSPS is a promising compound that has potential applications in cancer treatment. The synthesis of CSPS involves a complex series of chemical reactions that require expertise in organic chemistry. CSPS has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are several future directions for the study of CSPS, including the investigation of its pharmacokinetics and pharmacodynamics, combination with other chemotherapeutic agents, and the development of novel formulations.
科学的研究の応用
CSPS has been extensively studied for its potential applications in cancer treatment. Studies have shown that CSPS inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. CSPS has also been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer. Furthermore, CSPS has been shown to enhance the anticancer activity of other chemotherapeutic agents.
特性
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16-8-12-20(13-9-16)28-17(2)22(25)23-18-10-14-21(15-11-18)29(26,27)24-19-6-4-3-5-7-19/h8-15,17,19,24H,3-7H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDMJCHUPJMWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4232699.png)
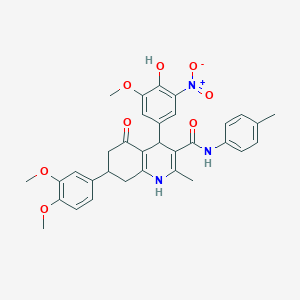
![N-[4-(benzyloxy)phenyl]-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4232706.png)
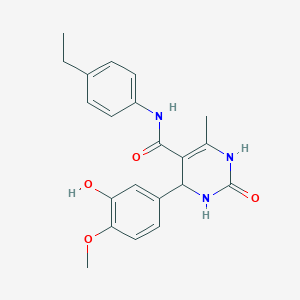
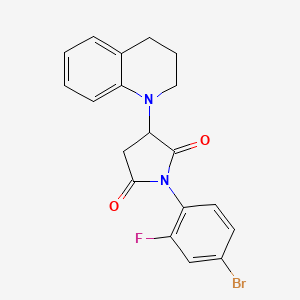
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4232720.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B4232723.png)
![2-[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-bromophenoxy]acetamide](/img/structure/B4232733.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4232738.png)
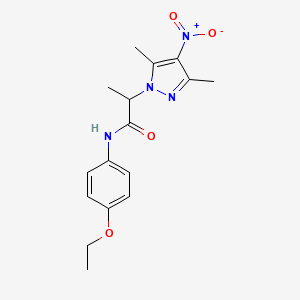
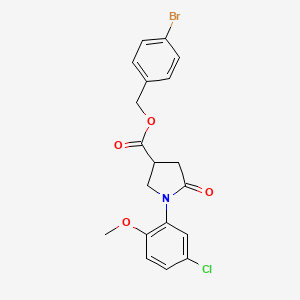

![1-(4-ethoxyphenyl)-3-[4-(4-isonicotinoylphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4232779.png)